4,5-Dibromo-2-fluorophenylacetonitrile
Description
Chemical Identity and Classification
4,5-Dibromo-2-fluorophenylacetonitrile constitutes an organic compound characterized by the molecular formula C8H4Br2FN, positioning it within the broader classification of halogenated aromatic nitriles. The compound represents a specific derivative of phenylacetonitrile, distinguished by the presence of two bromine atoms located at the 4th and 5th positions of the phenyl ring, coupled with a fluorine atom positioned at the 2nd position. This particular arrangement of halogen substituents classifies the compound as a trihalogenated aromatic nitrile, a category known for enhanced chemical reactivity and biological activity potential.
The structural complexity of this compound can be precisely represented through various chemical notation systems, each providing distinct insights into its molecular architecture. The compound's structure demonstrates the characteristic features of phenylacetonitrile derivatives while incorporating the unique electronic and steric effects imparted by the halogen substituents. The systematic classification places this compound within the broader family of organofluorine compounds, specifically categorized as a halogenated aromatic compound with significant synthetic utility.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C8H4Br2FN |
| Molecular Weight | 292.93 g/mol |
| Chemical Classification | Halogenated Aromatic Nitrile |
| Systematic Name | This compound |
| Structural Type | Trihalogenated Phenylacetonitrile Derivative |
The compound's classification extends beyond simple structural categorization to encompass its functional characteristics as a versatile synthetic intermediate. The presence of multiple halogen atoms enhances the compound's electrophilic nature, facilitating various chemical transformations that are fundamental to organic synthesis methodologies. This classification framework enables researchers to predict and understand the compound's reactivity patterns, making it an invaluable tool for synthetic chemists working in diverse research areas.
Historical Context and Discovery
The development of halogenated phenylacetonitrile compounds, including this compound, emerged from the broader historical advancement of phenylacetonitrile synthesis methodologies that gained prominence in the mid-20th century. Historical patent literature reveals that phenylacetonitriles have been recognized as useful intermediates in the synthesis of complex organic compounds such as dyes and pharmaceuticals since at least the 1950s. The evolution of synthetic approaches to these compounds has been driven by their demonstrated utility as building blocks for more complex molecular architectures.
The preparation methods for phenylacetonitriles underwent significant refinement throughout the latter half of the 20th century, with researchers developing improved processes that addressed the limitations of earlier synthetic approaches. Historical documentation indicates that early processes often involved complex and expensive starting materials, leading to the development of more efficient synthetic routes that could be suitable for large-scale industrial manufacture. The introduction of halogenated variants, such as this compound, represents a natural progression in this evolutionary process, driven by the recognition that halogen substituents could impart enhanced chemical and biological properties.
The specific development of this compound emerged from the intersection of organofluorine chemistry and pharmaceutical research, fields that experienced rapid expansion in the late 20th and early 21st centuries. The incorporation of fluorine atoms into organic molecules became increasingly recognized for its ability to enhance metabolic stability and bioavailability in pharmaceutical applications. Similarly, the strategic use of bromine substituents has been valued for their ability to serve as reactive handles for further chemical modifications through cross-coupling reactions and other transformations.
Contemporary research interest in this compound has been stimulated by advances in synthetic methodology and the growing understanding of structure-activity relationships in medicinal chemistry. The compound represents a convergence of historical synthetic knowledge with modern computational and analytical techniques that enable precise prediction and optimization of molecular properties. This historical trajectory demonstrates the compound's position as both a product of traditional organic synthesis methodologies and a target for contemporary research applications.
Academic Significance and Research Gaps
The academic significance of this compound stems from its unique position at the intersection of several important research domains, including medicinal chemistry, materials science, and synthetic organic chemistry. Current research has established that the compound's structural features enable significant applications in drug design, where the strategic placement of halogen substituents can influence binding affinity to biological targets and enhance pharmacological properties. The presence of both bromine and fluorine atoms creates opportunities for diverse chemical modifications, making the compound valuable as a synthetic intermediate in the development of complex pharmaceutical agents.
Research investigations have demonstrated that halogenated compounds similar to this compound exhibit enhanced lipophilicity and stability characteristics that are particularly advantageous in medicinal chemistry applications. The mechanism of action for such compounds primarily involves interactions with biological targets through enhanced binding affinity facilitated by the halogen substituents. These findings have significant implications for drug discovery programs, where the ability to modulate molecular properties through strategic halogenation has become a fundamental design strategy.
Despite the demonstrated potential of this compound, several significant research gaps remain that warrant further investigation. The optimization of synthetic methodologies for large-scale production represents one critical area requiring additional research attention. While current synthetic approaches have been established, the development of more efficient and environmentally sustainable preparation methods would enhance the compound's accessibility for research applications. Additionally, comprehensive studies of the compound's reactivity profile under various conditions could reveal new synthetic pathways and applications.
| Research Domain | Current Understanding | Identified Gaps |
|---|---|---|
| Synthetic Methodology | Basic preparation routes established | Optimization for scale and sustainability |
| Medicinal Chemistry | Demonstrated binding enhancement | Comprehensive target specificity studies |
| Materials Science | Potential applications identified | Systematic property characterization |
| Reaction Chemistry | General reactivity patterns known | Detailed mechanism studies needed |
The exploration of this compound in materials science applications represents another area of significant academic potential that remains underexplored. The compound's structural characteristics suggest possible utility in the development of functional materials, including organic electronics and photovoltaic devices, yet systematic investigations of these applications have not been comprehensively undertaken. The development of structure-property relationships specific to materials applications could unlock new technological possibilities and expand the compound's research significance beyond traditional pharmaceutical applications.
Properties
IUPAC Name |
2-(4,5-dibromo-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBZGMOGZKLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-Dibromo-2-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:
Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 4 and 5 positions.
Fluorination: The dibromo derivative is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to introduce the fluorine atom at the 2 position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often use continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
4,5-Dibromo-2-fluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dibromo-2-fluorophenylacetonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of advanced technologies such as organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorophenylacetonitrile and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
4,5-Dibromo-2-fluorophenylacetonitrile can be compared with other halogenated phenylacetonitriles, such as:
4,5-Dichloro-2-fluorophenylacetonitrile: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
4,5-Dibromo-2-chlorophenylacetonitrile:
4,5-Dibromo-2-iodophenylacetonitrile: Iodine substitution can lead to different reactivity patterns and applications in organic synthesis.
The uniqueness of this compound lies in the combination of bromine and fluorine substitutions, which impart distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Biological Activity
4,5-Dibromo-2-fluorophenylacetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C8H4Br2F N
- Molecular Weight : 292.93 g/mol
The presence of bromine and fluorine substituents on the phenyl ring is believed to enhance the biological activity of the compound by influencing its interaction with biological targets.
Cytotoxic Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.9 | Induction of apoptosis via cell cycle arrest |
| SW-480 (Colorectal Cancer) | 2.3 | Apoptotic pathway activation |
| MCF-7 (Breast Cancer) | 5.65 | Cell cycle arrest and apoptosis induction |
The compound has shown a dose-dependent increase in apoptotic cell death in A549 cells, with early and late apoptosis percentages significantly rising at higher concentrations .
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it can induce G1/S phase arrest, preventing cancer cells from proliferating.
- Interaction with Molecular Targets : The halogen substituents may enhance binding affinity to specific enzymes or receptors involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that the presence of halogen atoms at specific positions on the phenyl ring significantly influences the biological activity of the compound. Compounds with one or two halogen substitutions demonstrated enhanced antiproliferative activity compared to their unsubstituted counterparts. Notably:
- Compounds with bromine at positions 4 and 5 showed superior activity compared to those with only fluorine or other substituents.
- The positioning of substituents also plays a crucial role; para-substituted compounds were generally more effective than meta-substituted ones .
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:
- A derivative exhibited an IC50 value of 5.9 µM against A549 cells, indicating its potential as a lead compound for developing new anticancer agents.
- In vitro studies demonstrated that modifications to the molecular structure could enhance selectivity for cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of 4,5-Dibromo-2-fluorophenylacetonitrile?
- Methodology :
- Chromatography : Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity, as these methods are standard for halogenated compounds (e.g., >97.0% purity criteria in similar brominated phenylacetonitriles) .
- Spectroscopy : Employ H/C NMR to confirm substitution patterns (bromo, fluoro, and nitrile groups) and Mass Spectrometry (MS) for molecular weight validation .
- Cross-Referencing : Validate CAS RN and structural data against PubChem, ECHA, or Reaxys databases to resolve nomenclature ambiguities, as seen in challenges with similar fluorinated compounds .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodology :
- Temperature Control : Store at 0–6°C in airtight containers to prevent degradation, a practice validated for brominated/fluorinated analogs (e.g., 2-Bromo-6-chlorophenylboronic acid) .
- Inert Atmosphere : Use nitrogen or argon to minimize oxidation of the nitrile group .
- Light Protection : Amber glassware is recommended due to potential photolytic cleavage of C-Br bonds .
Advanced Research Questions
Q. What synthetic routes are most effective for preparing this compound, and how can potential side reactions be minimized?
- Methodology :
- Halogenation Strategies : Start with 2-fluorophenylacetonitrile and perform regioselective bromination using (N-bromosuccinimide) under radical conditions. Optimize solvent polarity (e.g., CCl) and temperature (40–60°C) to avoid over-bromination .
- AI-Driven Retrosynthesis : Leverage tools like Reaxys or Pistachio to predict feasible routes, such as cyano group introduction via Rosenmund-von Braun reaction on pre-halogenated precursors .
- Side Reaction Mitigation : Monitor reaction progress via TLC/GC-MS to detect intermediates (e.g., di-brominated byproducts). Use scavengers like NaSO to quench excess bromine .
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound derivatives?
- Methodology :
- Multi-Technique Validation : Combine F NMR to confirm fluorine environments with High-Resolution MS (HRMS) for exact mass analysis .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
- Crystallography : If derivatives are crystalline, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies can enhance the reactivity of the nitrile group in nucleophilic additions without compromising bromo/fluoro substituents?
- Methodology :
- Protecting Groups : Temporarily mask bromine/fluorine with silyl ethers (e.g., TMSCl) during nitrile activation .
- Catalytic Systems : Use Pd/Cu-mediated cyanation to selectively functionalize the nitrile group under mild conditions (e.g., 50°C, THF) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while stabilizing halogen bonds .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
